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Compound of Interest

Compound Name: Ethyl 1H-indole-6-carboxylate

Cat. No.: B1355160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for substituted indole carboxylates. Indole carboxylates are a

significant class of heterocyclic compounds widely explored in medicinal chemistry and drug

discovery due to their diverse biological activities. A precise and systematic naming convention

is crucial for unambiguous communication within the scientific community.

Core Principles of IUPAC Nomenclature for Indole
Derivatives
The IUPAC nomenclature for organic compounds follows a systematic set of rules to provide a

unique name for every structure. For substituted indole carboxylates, the key principles involve

identifying the parent indole ring, locating substituents using a specific numbering system, and

prioritizing the principal functional group.

Numbering the Indole Ring System
The indole ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to

a pyrrole ring. The numbering of the indole nucleus is fixed and starts from the nitrogen atom of

the pyrrole ring, proceeding around the ring as illustrated below.

Figure 1. IUPAC numbering of the indole ring system.
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Priority of Functional Groups
In IUPAC nomenclature, functional groups are prioritized to determine the parent compound

and the suffix of the name. For substituted indole carboxylates, the carboxylic acid group (-

COOH) has the highest priority.[1][2][3][4][5] When the carboxylic acid group is present, the

compound is named as an indolecarboxylic acid. All other functional groups are treated as

substituents and are listed as prefixes in alphabetical order.

Esters of indolecarboxylic acids are named as salts of the corresponding carboxylic acid. The

name of the alkyl or aryl group attached to the oxygen of the ester functionality is stated first,

followed by the name of the parent indolecarboxylate.[6][7][8]

Nomenclature of Substituted Indole Carboxylic
Acids
To name a substituted indole carboxylic acid, the following steps should be followed:

Identify the Indole Ring: The parent structure is the indole ring.

Locate the Carboxylic Acid Group: The position of the carboxylic acid group on the indole

ring is indicated by a number. The suffix "-carboxylic acid" is added to the parent name

"indole". For example, if the carboxylic acid group is at position 2, the parent name is "indole-

2-carboxylic acid".[9]

Identify and Locate Substituents: All other groups attached to the indole ring are considered

substituents. Their positions are indicated by numbers, and their names are added as

prefixes.

Alphabetize Substituents: If there are multiple substituents, they are listed in alphabetical

order.

Indicate the Position of Hydrogen on the Nitrogen (if necessary): For the parent indole, the

hydrogen on the nitrogen is at position 1, denoted as 1H-indole. This is often omitted if the

substitution on the nitrogen is explicitly stated.

Example:
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Let's consider an indole ring with a carboxylic acid at position 2, a bromine atom at position 5,

and a methyl group at position 1.

Parent: Indole-2-carboxylic acid

Substituents: 5-bromo, 1-methyl

Alphabetical order: bromo, methyl

Full IUPAC Name: 5-bromo-1-methyl-1H-indole-2-carboxylic acid

Nomenclature of Substituted Indole Carboxylates
(Esters)
The naming of esters of substituted indole carboxylic acids follows a similar pattern, with the

ester group being the primary functional group.

Identify the Alkyl/Aryl Group of the Ester: The name of the group attached to the oxygen of

the ester is the first part of the name.

Name the Parent Indole Carboxylate: The indole part is named as a carboxylate. The "-oic

acid" or "-ic acid" suffix of the corresponding carboxylic acid is replaced with "-oate".

Identify and Locate Substituents on the Indole Ring: Substituents on the indole ring are

named as prefixes with their corresponding locants.

Combine the Parts: The name is constructed by stating the alkyl/aryl group of the ester,

followed by the substituted indole carboxylate name.

Example:

Consider an ethyl ester of 5-bromo-1-methyl-1H-indole-2-carboxylic acid.

Ester Alkyl Group: ethyl

Parent Carboxylate: 5-bromo-1-methyl-1H-indole-2-carboxylate

Full IUPAC Name: ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
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Quantitative Data from Synthetic Procedures
The following tables summarize quantitative data from the synthesis of various substituted

indole carboxylates, as reported in the scientific literature.

Table 1: Synthesis of Ethyl 5-Substituted-1H-indole-2-carboxylates

Substituent
at C5

Starting
Material

Reagents
and
Conditions

Yield (%)
Melting
Point (°C)

Reference

Bromo

Ethyl 1H-

indole-2-

carboxylate

N-

Bromosuccini

mide, DMF,

rt, 2h

92 152-154 [10]

Iodo

Ethyl 1H-

indole-2-

carboxylate

I₂, HIO₃,

H₂SO₄,

AcOH, 80°C,

4h

85 163-165 [11]

Methoxy

4-

Methoxyphen

ylhydrazine

hydrochloride

Ethyl

pyruvate,

EtOH, reflux,

4h

78 134-136 [12]

Nitro

Ethyl 1H-

indole-2-

carboxylate

HNO₃,

H₂SO₄, 0°C
89 201-203 [1]

Table 2: Spectroscopic Data for Selected Indole Carboxylates
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Compound
1H NMR (δ,
ppm)

13C NMR
(δ, ppm)

IR (ν, cm-1) MS (m/z) Reference

Ethyl 5-

bromo-1H-

indole-2-

carboxylate

9.22 (s, 1H),

7.68 (d, 1H),

7.39 (q, 2H),

7.23 (m, 1H),

4.47 (q, 2H),

1.46 (t, 3H)

161.18,

135.41,

128.05,

126.68,

124.15,

121.56,

121.41,

112.13,

98.40, 61.63,

14.45

3300 (N-H),

1680 (C=O)
266 [M-H]⁻ [1]

1-Benzyl-N-

(4-

chlorobenzyl)

-1H-indole-2-

carboxamide

7.65 (d, 1H),

7.39 (d, 1H),

7.14-7.31 (m,

9H), 7.06 (dd,

2H), 6.93 (s,

1H), 6.43 (t,

1H), 5.85 (s,

2H), 4.56 (d,

2H)

Not reported
3296 (N-H),

1641 (C=O)
375 [M+1]⁺ [13]

Experimental Protocols
This section provides detailed methodologies for the synthesis of representative substituted

indole carboxylates.

Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate[10]
To a solution of ethyl 1H-indole-2-carboxylate (1.89 g, 10 mmol) in dimethylformamide (DMF,

20 mL) was added N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at room

temperature. The reaction mixture was stirred for 2 hours. After completion of the reaction

(monitored by TLC), the mixture was poured into ice-water (100 mL). The precipitated solid was

filtered, washed with water, and dried under vacuum. The crude product was recrystallized from

ethanol to afford ethyl 5-bromo-1H-indole-2-carboxylate as a white solid.
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Synthesis of 1-Allyl-1H-indole-2-carboxylic acid[14]
To a solution of ethyl 1H-indole-2-carboxylate (1.89 g, 10 mmol) in acetone (50 mL) was added

potassium hydroxide (1.68 g, 30 mmol) in water (1 mL) followed by allyl bromide (1.45 g, 12

mmol). The mixture was stirred at room temperature for 2 hours. The reaction was then

refluxed for 1 hour to facilitate hydrolysis of the ester. After cooling, the acetone was removed

under reduced pressure. The aqueous residue was diluted with water (50 mL) and acidified

with 2N HCl to pH 2-3. The precipitated solid was filtered, washed with water, and dried to give

1-allyl-1H-indole-2-carboxylic acid.

Signaling Pathways and Logical Relationships
Substituted indole carboxylates have been shown to interact with various biological targets and

modulate key signaling pathways implicated in diseases such as cancer and HIV.

Inhibition of the MEK1/2-ERK1/2 Signaling Pathway
Certain indole derivatives have been found to inhibit cancer cell invasion by targeting the

MEK1/2-ERK1/2 signaling pathway.[9] This pathway is a critical component of the mitogen-

activated protein kinase (MAPK) cascade, which regulates cell proliferation, differentiation, and

survival.
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Figure 2. Inhibition of the MEK1/2-ERK1/2 pathway.
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Dual Inhibition of EGFR and CDK2 in Cancer
Some indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal

Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] This dual-

targeting approach can be an effective strategy in cancer therapy by simultaneously blocking

signals that drive cell proliferation and cell cycle progression.
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Figure 3. Dual inhibition of EGFR and CDK2.

Inhibition of HIV-1 Integrase
Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key

enzyme in the viral replication cycle.[2] These compounds chelate with the magnesium ions in

the active site of the enzyme, thereby blocking the strand transfer step of integration.
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Figure 4. Inhibition of HIV-1 integrase.

This technical guide provides a foundational understanding of the IUPAC nomenclature for

substituted indole carboxylates and highlights their importance in drug discovery and

development through examples of their synthesis and biological activities. A consistent and

accurate application of these naming conventions is essential for the clear dissemination of

scientific research in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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